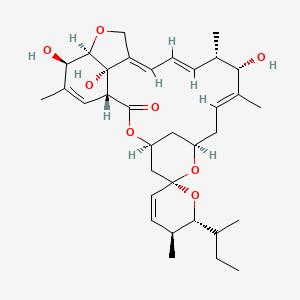

Avermectin B1a aglycone

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H48O8 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19?,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |

InChI Key |

XLEUIYGDSWMLCR-NIDSZCIBSA-N |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Origin of Product |

United States |

Biosynthesis of Avermectin B1a Aglycone

Microbial Origin and Primary Metabolic Pathway Integration in Streptomyces avermitilis

The journey to construct the Avermectin (B7782182) B1a aglycone begins with the remarkable metabolic capabilities of Streptomyces avermitilis. This filamentous bacterium, a member of the actinomycetes, is the natural producer of the avermectin family of compounds. wikipedia.org The genetic blueprint for this synthesis is encoded within a large gene cluster, orchestrating a multi-step process that masterfully integrates building blocks from primary metabolism. wikipedia.org

Role of Streptomyces avermitilis in Avermectin Biosynthesis

Streptomyces avermitilis is the sole natural source of avermectins, a group of eight related 16-membered macrocyclic lactones. wikipedia.orgplos.org These compounds are generated as fermentation products and exhibit potent anthelmintic and insecticidal properties. wikipedia.org The biosynthesis of avermectins is a complex process, tightly regulated at multiple genetic levels within the bacterium. plos.org The discovery of S. avermitilis and its secondary metabolites has had a profound impact on veterinary medicine and agriculture. nih.gov The complete genome of S. avermitilis has been sequenced, providing significant insights into the biosynthetic pathway of avermectin. plos.org

Precursor Unit Generation from Primary Metabolism

The carbon skeleton of the Avermectin B1a aglycone is assembled from simple carboxylic acid units derived from the primary metabolism of S. avermitilis. Labeling studies have definitively shown that the aglycone is formed from the condensation of acetate (B1210297) and propionate (B1217596) units. pnas.orgoup.com Specifically, seven acetate-derived units and five propionate-derived units are incorporated into the growing polyketide chain. nih.govpnas.orgoup.com The starter unit for the "a" series of avermectins, including B1a, is a 2-methylbutyryl group, which is derived from the amino acid L-isoleucine. nih.govkitasato-u.ac.jp In contrast, the "b" series utilizes an isobutyryl starter unit derived from L-valine. nih.govkitasato-u.ac.jp

| Precursor Unit | Primary Metabolic Source |

| Acetate | Acetyl-CoA |

| Propionate | Propionyl-CoA |

| 2-Methylbutyrate (B1264701) | L-Isoleucine |

| Isobutyrate | L-Valine |

Contribution of Acyl-CoA Precursors

| Acyl-CoA Precursor | Role in Biosynthesis |

| 2-Methylbutyryl-CoA | Starter unit for "a" series avermectins |

| Isobutyryl-CoA | Starter unit for "b" series avermectins |

| Malonyl-CoA | Extender unit (provides acetate units) |

| Methylmalonyl-CoA | Extender unit (provides propionate units) |

Polyketide Synthase (PKS) Mediated Macrolactone Assembly

The core of the this compound is assembled by a massive enzymatic complex known as a Type I polyketide synthase (PKS). This molecular assembly line is responsible for the sequential condensation of the acyl-CoA precursors and for establishing the stereochemistry of the resulting macrolactone ring.

Architecture and Function of Multifunctional PKS Components

The avermectin PKS is comprised of four large, multifunctional proteins designated AveA1, AveA2, AveA3, and AveA4. pnas.orgmdpi.com These proteins are encoded by four corresponding genes in the avermectin biosynthetic gene cluster. pnas.orgkitasato-u.ac.jp Together, these four proteins contain a total of 12 modules, with each module being responsible for one round of polyketide chain elongation. pnas.orgkitasato-u.ac.jp The entire PKS complex is one of the most complex multifunctional enzyme systems identified to date, containing a total of 55 constituent active sites. pnas.org The genes encoding these PKS components are organized into two convergently transcribed sets: aveA1-aveA2 and aveA3-aveA4. pnas.org

| PKS Component | Number of Modules | Function |

| AveA1 | 2 (plus a loading domain) | Initiates polyketide synthesis and performs the first two elongation steps. mdpi.com |

| AveA2 | 4 | Catalyzes the next four rounds of chain elongation. mdpi.com |

| AveA3 | 3 | Continues the elongation process for three more cycles. mdpi.com |

| AveA4 | 3 | Completes the final three elongation steps and facilitates the release and cyclization of the polyketide chain. mdpi.com |

Sequential Elongation and Stereochemical Control of the Carbon Backbone

The biosynthesis of the avermectin aglycone follows the logic of a modular PKS assembly line. The process begins with the loading of the 2-methylbutyryl-CoA starter unit onto the loading domain of AveA1. acs.org The growing polyketide chain is then passed sequentially from one module to the next, with each module adding either a malonyl-CoA or methylmalonyl-CoA extender unit. kitasato-u.ac.jp

Within each module, a set of enzymatic domains carries out the necessary reactions. A minimal module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. acs.org The AT domain selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the ACP. The KS domain then catalyzes the decarboxylative condensation of the extender unit with the growing polyketide chain.

The stereochemical configuration of the final molecule is meticulously controlled at various stages of this process. The ketoreductase (KR) domains within specific modules determine the stereochemistry of the resulting hydroxyl groups after the reduction of the β-keto group. pnas.org The dehydratase (DH) and enoylreductase (ER) domains further modify the backbone, contributing to the final stereochemical landscape of the this compound. nih.govnih.gov The specific combination and activity of these domains within each of the 12 modules ensures the precise three-dimensional structure of the macrolactone ring. nih.gov

Post-Polyketide Modification and Diversification of the Aglycone Scaffold

Following the synthesis of the initial polyketide chain by the avermectin polyketide synthase (PKS), the resulting aglycone undergoes a series of crucial enzymatic modifications. These steps are essential for the formation of the characteristic structural features of avermectin B1a.

C22-C23 Dehydration and Spiroketal Formation (AveC Activity)

The enzyme AveC plays a pivotal, dual role in the biosynthesis of the avermectin aglycone. nih.gov It is responsible for both the stereospecific formation of the spiroketal moiety and the optional dehydration at the C22-C23 position. nih.govplos.org This dehydration is what distinguishes the "1" series of avermectins (with a double bond at C22-C23) from the "2" series (with a hydroxyl group at C23). d-nb.infogoogleapis.com

The mechanism involves AveC catalyzing the spiroketalization of a dihydroxy-ketone polyketide intermediate. nih.gov This reaction occurs after the formation of the hexene ring and the 16-membered macrolide but before the formation of the hexahydrobenzofuran unit. nih.gov While the spirocyclase activity of AveC can be replaced by its counterpart from meilingmycin biosynthesis, MeiC, the latter lacks the independent dehydratase activity, highlighting the unique bifunctionality of AveC. nih.gov The precise timing and interplay of these two functions—dehydration and spiroketalization—are critical in determining the final structure of the avermectin molecule. nih.gov

C6-C8 Furan (B31954) Ring Biogenesis (AveE Cytochrome P450 Monooxygenase Activity)

The formation of the furan ring, a key structural feature of the avermectin aglycone, is catalyzed by the cytochrome P450 monooxygenase, AveE. kitasato-u.ac.jpmdpi.com This enzyme facilitates the cyclization between carbon 6 and carbon 8 of the aglycone backbone. mdpi.comresearchgate.net This transformation is a critical step in the maturation of the avermectin molecule. researchgate.netmdpi.comresearchgate.net The action of AveE is part of the "middle stage" of avermectin biosynthesis, occurring after the initial polyketide chain is formed and before the final glycosylation steps. kitasato-u.ac.jp

C5 Keto Group Reduction (AveF Ketoreductase Activity)

The reduction of the keto group at the C5 position to a hydroxyl group is carried out by the ketoreductase enzyme, AveF. mdpi.comnih.govvulcanchem.com This reaction utilizes NAD(P)H as an electron donor. mdpi.com The resulting hydroxyl group is essential for the biological activity of avermectins. kitasato-u.ac.jp AveF belongs to the short-chain alcohol dehydrogenase family and its activity is crucial for producing the "B" series of avermectins, which have a hydroxyl group at C5. nih.govcapes.gov.br Disruption of the promoter region for the aveD gene has been shown to also impact C5 ketoreduction, suggesting that the genes for both AveD and AveF may be located on the same transcription unit. nih.gov

C5 O-Methylation and Aglycone Series Determination (AveD Methyltransferase Activity)

The final modification that determines whether an avermectin belongs to the "A" or "B" series is the O-methylation at the C5 position, a reaction catalyzed by the methyltransferase AveD. kitasato-u.ac.jpnih.govpnas.org This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C5 hydroxyl group. pnas.orgnih.gov The presence of a methoxy (B1213986) group at C5 designates the compound as an "A" series avermectin, while the absence of this group (leaving a hydroxyl group) defines the "B" series. googleapis.comcapes.gov.brnih.gov The gene encoding AveD has been identified and sequenced, revealing homology to other SAM-requiring methyltransferases. nih.gov A point mutation leading to a Thr23-to-Ile substitution in the AveD protein has been shown to inactivate its O-methyltransferase activity. nih.gov

Genetic and Metabolic Engineering for Enhanced Aglycone Production

Strain Improvement and Mutant Isolation for Aglycone Accumulation (e.g., S. avermitilis Agly-1)

Traditional strain improvement methods, such as random mutagenesis followed by screening, have been instrumental in generating high-producing S. avermitilis strains. researchgate.netoup.com These techniques have led to the isolation of mutants with significantly enhanced production titers for various microbial products, including avermectins. oup.com

A notable example is the mutant strain S. avermitilis Agly-1, which is characterized by its production of almost exclusively avermectin aglycone A components. googleapis.comnih.gov This strain lacks the ability to glycosylate the aglycone. nih.gov Further manipulation of such strains has provided valuable insights into the biosynthetic pathway. For instance, the addition of the methylation inhibitor sinefungin (B1681681) to S. avermitilis Agly-1 cultures resulted in the accumulation of avermectin aglycone B components, demonstrating the role of methylation in determining the final product. capes.gov.brnih.gov

More advanced genetic engineering strategies have also been employed. For example, the overexpression of the hrdB gene, a principal sigma factor, in an industrial overproducing strain led to a significant increase in avermectin B1a yield. nih.govpnas.org High-throughput screening of a hrdB mutant library resulted in the isolation of strains like A56, which exhibited a 53% increase in avermectin B1a production in large-scale fermentation. nih.govpnas.org These engineered strains often show up-regulated expression of the pathway-specific regulatory gene, aveR, which in turn enhances the transcription of the avermectin polyketide synthase genes. nih.gov

Targeted Overexpression of Key Biosynthetic Genes (e.g., aveC, aveE)

Significant research has focused on enhancing avermectin B1a production by manipulating the expression of key biosynthetic genes within the ave gene cluster. The aveC and aveE genes play crucial roles in the post-polyketide modifications of the avermectin backbone.

The aveC gene product is understood to influence the dehydration step at the C22-C23 position of the polyketide chain. wikipedia.orgresearchgate.net Its manipulation can alter the ratio of avermectin components. For instance, engineering the aveC gene has been shown to increase the ratio of B1a to B2a components. nih.govresearchgate.net In one study, three variants of aveC with two, five, and eight amino acid mutations were created. The variant with eight mutations, when expressed under the control of the kasOp* promoter in an industrial strain, resulted in a B1a to B2a ratio of 1.33, with B1a and B2a titers of 8120 and 6124 μg/mL, respectively. This was a notable improvement over the parental strain's ratio of 0.99 (6447 μg/mL B1a and 6480 μg/mL B2a). nih.gov Overexpression of aveC in an engineered strain of S. avermitilis also led to an improved yield of ivermectin, a derivative of avermectin. researchgate.net

The aveE gene encodes a cytochrome P450 monooxygenase responsible for the formation of the furan ring between C6 and C8 of the aglycone. wikipedia.orgpnas.orgkitasato-u.ac.jp This furan ring is a critical structural feature for the biological activity of avermectins. The expression of aveE is part of a transcriptional unit that may also include aveA3 and aveA4. pnas.orgnih.gov

Redirecting Metabolic Flux for Precursor Supply Enhancement (e.g., CRISPRi, β-oxidation pathway engineering)

A key strategy for increasing the yield of this compound is to enhance the supply of its biosynthetic precursors: 2-methylbutyryl-CoA, malonyl-CoA, and methylmalonyl-CoA. nih.govnih.gov This has been achieved through innovative metabolic engineering techniques, including the use of CRISPR interference (CRISPRi) and the engineering of the β-oxidation pathway.

CRISPRi has been employed to inhibit key nodes in competing metabolic pathways, thereby redirecting metabolic flux towards avermectin biosynthesis. nih.gov By downregulating genes in pathways such as the TCA cycle and fatty acid synthesis, researchers have successfully increased the intracellular pools of malonyl-CoA and methylmalonyl-CoA. nih.gov In one study, combined inhibition of key metabolic nodes in a strain already engineered to express a heterologous polyketide synthase for increased 2-methylbutyrate production led to a B1a titer of 341.9 μg/mL. nih.gov

Engineering of the fatty acid β-oxidation pathway has also proven effective in boosting precursor supply. Overexpression of genes such as fadD and fadAB, which are involved in the β-oxidation of fatty acids, can increase the availability of acyl-CoA units for polyketide synthesis. nih.govnih.gov Co-overexpression of fadD and fadAB in a wild-type S. avermitilis strain increased B1a titer, and in a high-yielding industrial strain, it resulted in a B1a titer of 8537 μg/mL. nih.gov A combined strategy involving both CRISPRi-mediated inhibition of competing pathways and overexpression of β-oxidation genes in a strain with enhanced 2-methylbutyrate production resulted in a B1a titer of 452.8 μg/mL, an 8.25-fold increase over the wild-type. nih.gov When applied to an industrial strain, this combined approach increased the B1a titer by 37.8% to 8836.4 μg/mL. nih.govnih.gov

| Engineering Strategy | Target | Outcome | Reference |

| CRISPRi | Inhibition of key nodes in fatty acid synthesis and TCA cycle | Increased Malonyl-CoA and Methylmalonyl-CoA supply, leading to a B1a titer of 341.9 µg/mL in an engineered strain. | nih.gov |

| β-oxidation pathway engineering | Overexpression of fadD and fadAB | Increased acyl-CoA precursor supply, resulting in a B1a titer of 8537 µg/mL in an industrial strain. | nih.gov |

| Combined Strategy | CRISPRi and β-oxidation engineering in a 2-methylbutyrate enhanced strain | 8.25-fold increase in B1a titer in wild-type (452.8 µg/mL) and 37.8% increase in an industrial strain (8836.4 µg/mL). | nih.govnih.gov |

Regulatory Gene Manipulation for Increased Avermectin Aglycone Yield (e.g., hrdB gene)

The sigma factor HrdB directly recognizes and activates the promoter of aveR, a pathway-specific regulatory gene that, in turn, activates the transcription of the other ave biosynthetic genes. jmb.or.krpnas.orgnih.gov By creating a mutant library of the hrdB gene and screening for enhanced avermectin production, researchers were able to significantly increase the yield. An evolved hrdB mutant, when expressed in a high-producing industrial strain, led to a B1a production of 6.38 g/L, representing an over 50% improvement in yield. pnas.orgnih.gov This increase was correlated with a significant upregulation of aveR transcription. pnas.orgnih.gov This demonstrates that engineering key regulatory elements like hrdB can have a pleiotropic effect, enhancing the expression of not only the target pathway but also other beneficial genes. pnas.orgnih.gov

Other regulatory genes have also been identified and manipulated to increase avermectin yield. For example, SAV4189, a MarR-family transcriptional regulator, has been identified as an activator of avermectin biosynthesis, acting indirectly by stimulating the expression of aveR. frontiersin.org Overexpression of sav4189 in both wild-type and industrial strains led to a significant increase in avermectin production. frontiersin.org Conversely, deleting its target gene, sav4190, which encodes a transmembrane efflux protein, also resulted in increased yields. frontiersin.org

| Regulatory Gene | Function | Manipulation | Impact on Avermectin B1a Yield | Reference |

| hrdB | Encodes principal sigma factor σHrdB, activates aveR | Expression of evolved mutant hrdB | Over 50% increase in an industrial strain (6.38 g/L). | pnas.orgnih.gov |

| aveR | Pathway-specific activator of ave genes | Upregulated by mutant hrdB | Increased transcription of avermectin biosynthetic genes. | pnas.orgnih.gov |

| sav4189 | MarR-family transcriptional activator | Overexpression | Significant increase in avermectin production. | frontiersin.org |

| sav4190 | Target of SAV4189, encodes efflux protein | Deletion | Increased avermectin production. | frontiersin.org |

Biosynthetic Relationships with Other Avermectin Components and Intermediates

The biosynthesis of avermectin B1a is intricately linked to the production of other avermectin components and a series of metabolic intermediates. nih.govplos.org The avermectin gene cluster can produce eight distinct but structurally related avermectins (A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b). jmb.or.krfrontiersin.orgplos.org The "a" and "b" series differ in the starter unit used for polyketide synthesis, with the "a" series using 2-methylbutyryl-CoA (from isoleucine) and the "b" series using isobutyryl-CoA (from valine). pnas.orgmdpi.com

The conversion between the "1" and "2" series is determined by the enzymatic activity at the C22-C23 position, which is influenced by the aveC gene product. wikipedia.org The presence or absence of a double bond at this position differentiates series "2" (with a hydroxyl group at C23) from series "1".

Chemical Synthesis and Derivatization of Avermectin B1a Aglycone

Semi-Synthetic Approaches from Avermectin (B7782182) Precursors

The most common and industrially viable method for producing avermectin B1a aglycone involves the chemical modification of avermectin B1a, which is produced via fermentation of the bacterium Streptomyces avermitilis. mdpi.com This approach leverages the natural biosynthetic machinery to construct the complex core, followed by targeted chemical steps to remove the sugar moieties.

Acid-Catalyzed Glycosidic Cleavage for Aglycone Formation

The primary method for removing the oleandrosyl-oleandrose disaccharide from the C13 position of the avermectin B1a macrocycle is through acid-catalyzed hydrolysis. This reaction selectively cleaves the glycosidic bond that links the sugar to the aglycone. The process typically involves treating avermectin B1a with a mineral acid, such as hydrochloric acid or sulfuric acid, in an alcoholic solvent. The reaction proceeds via protonation of the glycosidic oxygen atom, followed by nucleophilic attack by a solvent molecule (e.g., methanol (B129727) or water), leading to the cleavage of the C-O bond and liberation of the aglycone and the disaccharide.

Optimization of Hydrolysis Conditions and Reagent Selection

The efficiency and selectivity of the hydrolysis reaction are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of acid, acid concentration, temperature, and reaction time. frontiersin.org For instance, using sulfuric acid in methanol at a controlled temperature of 0°C and allowing the reaction to proceed for 20 hours has been reported to yield the aglycone in 84% after purification by silica (B1680970) gel chromatography. The concentration of the acid is a critical factor; lower concentrations (0.01–0.1% H₂SO₄) tend to favor the formation of monosaccharide derivatives, where only one of the two sugar units is cleaved. In contrast, higher acid concentrations (1–10% H₂SO₄) promote the complete removal of the disaccharide to yield the desired aglycone. The selection of reagents and the fine-tuning of these conditions are crucial to maximize the yield of the aglycone while minimizing potential degradation of the sensitive macrocyclic lactone core.

| Parameter | Condition | Outcome | Reference |

| Acid | Sulfuric Acid (H₂SO₄) | Effective for glycosidic bond cleavage. | |

| Solvent | Methanol | Common solvent for the reaction. | |

| Temperature | 0°C | Controlled temperature to minimize side reactions. | |

| Reaction Time | 20 hours | Sufficient time for completion of the reaction. | |

| Acid Concentration | 1-10% | Favors the formation of the aglycone. | |

| Purification | Silica Gel Chromatography | Used to isolate the pure aglycone. |

Total Synthesis Strategies of Avermectin Aglycones

The total synthesis of avermectin aglycones represents a formidable challenge in organic chemistry due to their complex, stereochemically rich structures. These endeavors have spurred the development of novel synthetic methodologies and strategies. nih.govjst.go.jp

Stereoselective Construction of Hexahydrobenzofuran and Spiroacetal Segments

A key strategic element in the total synthesis of avermectin aglycones is the stereocontrolled construction of its two main heterocyclic components: the southern hexahydrobenzofuran moiety and the northern spiroacetal segment. lookchem.comacs.org Synthetic chemists have devised various approaches to assemble these intricate structures. For the hexahydrobenzofuran subunit, aldol (B89426) strategies have been employed to control the stereochemistry. jst.go.jp The spiroacetal portion is often formed through acid-catalyzed spiroacetalization or oxidative furan (B31954) ring closure. These segments are typically synthesized separately and then coupled together in a convergent manner. lookchem.com

Advanced Macrolactonization Methodologies

The final and often most challenging step in the total synthesis of the avermectin aglycone is the macrolactonization, the closure of the large 16-membered ring. acs.org This intramolecular esterification is entropically disfavored and requires highly efficient and mild reaction conditions to avoid decomposition of the complex and sensitive linear precursor. nih.gov Various advanced macrolactonization methods have been developed and applied to avermectin synthesis. These include the use of specific activating reagents to facilitate the ring closure. For example, methods involving the formation of mixed anhydrides, which are then cyclized under the influence of catalysts like scandium triflate, have been explored. acs.org Other techniques employ thioesters as activated precursors for the macrolactamization. acs.org The success of the total synthesis hinges on the efficiency of this crucial ring-forming step.

Synthesis of Novel this compound Analogs and Derivatives

Targeted Functionalization for Structure-Activity Relationship Studies (e.g., 13-substituted aglycones)

The C13-position of the this compound, bearing a secondary allylic alcohol, is a prime target for functionalization to investigate how structural changes impact biological efficacy. Research has focused on introducing a variety of substituents at this position to probe the electronic and steric requirements for potent activity. nih.gov

The synthesis of these derivatives often starts with the 5-O-protected 22,23-dihydrothis compound. The C13-hydroxyl group can be converted into a good leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution. nih.gov This approach has enabled the introduction of a range of functionalities. For instance, reaction with sodium halides can yield 13β-chloro and 13β-iodo derivatives. In contrast, solvolytic conditions can lead to the formation of 13α-alkoxy and 13α-halo products. nih.gov

Oxidation of the C13-alcohol under Swern conditions yields the 13-oxo aglycone. This ketone can then serve as a precursor for other derivatives. For example, reductive amination can introduce a 13α-amino group, and reaction with hydroxylamine (B1172632) derivatives can form methoximes. nih.gov

Structure-activity relationship studies on these 13-substituted aglycones have revealed critical insights. Generally, lipophilic substituents at the C13-position, such as halogens, alkoxy groups, and methoximes, tend to retain high biological activity against various parasites. nih.gov Conversely, the introduction of more polar groups, like hydroxyl or amino functions, often results in diminished potency. nih.gov Furthermore, significant structural rearrangements, such as the formation of 15-substituted 13(14)-ene derivatives, lead to a complete loss of activity, highlighting the importance of the native architecture in this region of the molecule for biological function. nih.gov

Table 1: Summary of C13-Substituted this compound Derivatives and Activity

| Starting Material | Reagent/Condition | C13-Substituent | Relative Biological Activity | Reference |

| 5-O-TBDMS-22,23-dihydrothis compound 13-sulfonate | Nucleophilic Substitution (e.g., NaCl, NaI) | β-Chloro, β-Iodo | High activity retained | nih.gov |

| 5-O-TBDMS-22,23-dihydrothis compound 13-sulfonate | Solvolysis (e.g., Methanol) | α-Methoxy | High activity retained | nih.gov |

| 5-O-TBDMS-22,23-dihydrothis compound | Swern Oxidation | Oxo | Weak in vivo activity, good receptor binding | nih.gov |

| 13-Oxo aglycone | Reductive Amination (NaCNBH₃/NH₄OAc) | α-Amino | Weak activity | nih.gov |

| 13-Oxo aglycone | Methoxylamine | Methoxime | High activity retained | nih.gov |

| 5-O-TBDMS-22,23-dihydrothis compound 13-sulfonate | Elimination (Lutidine) | 12,13-Dehydro | Weak in vivo activity, good receptor binding | nih.gov |

Design and Preparation of Modified Aglycone Scaffolds for Mechanistic Probes

Beyond simple SAR studies, the design and synthesis of modified this compound scaffolds are instrumental in creating mechanistic probes. These specialized molecules help to identify specific binding interactions and elucidate the compound's mechanism of action at its molecular targets, primarily glutamate-gated chloride channels in invertebrates. wikipedia.org

Similarly, studies on ivermectin, a close analogue of avermectin, have utilized a library of derivatives to probe its interaction with various ion channels. Research has shown that the large disaccharide moiety present in the parent compound is not essential for activity at P2X4 and GABAᴀ receptors. nih.gov The aglycone itself retains significant biological activity, allowing it to serve as a foundational scaffold for mechanistic studies. By comparing the activity of various aglycone analogues, researchers can map the binding site and understand the structural requirements for modulation of these channels. For example, such studies have helped to identify an intersubunit transmembrane domain as the likely binding site for avermectin-type compounds at the P2X4 receptor. nih.gov These findings are crucial for designing new ligands with potentially improved selectivity and pharmacological profiles. nih.gov

Molecular Mechanisms of Action of Avermectin B1a Aglycone

Interactions with Ligand-Gated Chloride Channels in Invertebrates

Avermectin (B7782182) B1a aglycone functions as a positive allosteric modulator of several Cys-loop receptor family ion channels. nih.gov Its principal mechanism involves locking these channels into an open state, which leads to a sustained influx of chloride ions (Cl⁻) into nerve and muscle cells. wikipedia.orgnih.gov This ion influx causes hyperpolarization of the cell membrane, rendering the cell unresponsive to excitatory signals and ultimately leading to flaccid paralysis. wikipedia.orgaopwiki.org

The most sensitive targets for avermectins are the GluClRs found in the nerve and muscle cells of nematodes and arthropods. nih.govfrontiersin.org Avermectin B1a and its aglycone can activate these channels at nanomolar concentrations, an affinity that is significantly higher than for any vertebrate ion channel. nih.govnih.gov This activation is generally potent and effectively irreversible. nih.govaopwiki.org

The binding site for avermectins on GluClRs is not at the same location where the endogenous ligand, glutamate, binds (the orthosteric site). Instead, it is located within the transmembrane domain (TMD) of the receptor, at the interface between adjacent subunits. rcsb.orgnih.govresearchgate.net Crystallographic studies of the Caenorhabditis elegans α GluClR complexed with ivermectin (a close derivative of Avermectin B1a) have provided a detailed view of this allosteric binding pocket. rcsb.orgnih.gov

The binding site is a cleft formed primarily by the M3 transmembrane helix of one subunit and the M1 helix of the adjacent subunit. researchgate.netnih.gov The bound molecule also establishes contacts with the M2 helix, which lines the central ion pore, and the M2-M3 loop that connects these helices. researchgate.net This strategic position allows the molecule to physically influence the gate of the ion channel. While the disaccharide moiety of the parent Avermectin B1a is not present in the aglycone, the core macrocyclic lactone structure is responsible for the key interactions within this transmembrane pocket.

| Receptor Domain | Location | Role in Binding |

|---|---|---|

| Transmembrane Domain (TMD) | Spans the cell membrane | Houses the entire allosteric binding pocket. nih.gov |

| Subunit Interface | Cleft between two adjacent protein subunits | Forms the binding cavity. researchgate.net |

| M3 Helix (Principal Subunit) | Transmembrane helix | Forms one wall of the binding pocket, making extensive contacts with the avermectin molecule. nih.gov |

| M1 Helix (Complementary Subunit) | Transmembrane helix | Forms the opposite wall of the binding pocket. nih.gov |

| M2-M3 Loop | Extracellular loop | Contributes to the binding site and helps transmit the conformational change to the channel gate. researchgate.net |

Binding of the Avermectin B1a aglycone to its allosteric site induces a significant conformational change in the receptor. aopwiki.org By lodging itself between subunits, the molecule acts like a wedge, pushing the transmembrane helices apart. researchgate.net This movement triggers a global structural rearrangement that is transmitted to the pore-lining M2 helices. The M2 helices rotate and move away from the central axis of the pore, resulting in the opening of the channel gate. rcsb.orgresearchgate.net

This mechanism is fundamentally different from activation by the neurotransmitter glutamate. The aglycone effectively bypasses the normal gating mechanism and locks the channel in an open state, leading to a persistent and uncontrolled flow of ions. rcsb.org This potentiation of the channel's open state is a hallmark of its function as a positive allosteric modulator. nih.gov

The conformational change induced by the this compound results in the prolonged opening of the GluClR's central pore. aopwiki.org This creates a pathway for chloride ions to move across the cell membrane, driven by their electrochemical gradient. The resulting massive influx of negatively charged chloride ions leads to hyperpolarization of the neuron or muscle cell. wikipedia.org This hyperpolarized state makes it much more difficult for the cell to reach the threshold potential required to fire an action potential, effectively silencing its electrical activity and leading to paralysis. wikipedia.orgaopwiki.org The action is considered largely irreversible, as the molecule dissociates from the receptor very slowly. nih.gov

While invertebrate GluClRs are the primary targets, Avermectin B1a and its aglycone can also interact with other Cys-loop receptors, including vertebrate GABA-A receptors (GABA-A Rs) and glycine receptors (GlyRs). nih.govnih.govresearchgate.net However, these interactions typically require higher, micromolar concentrations compared to the nanomolar concentrations effective on GluClRs. nih.govfrontiersin.org

In these vertebrate channels, the mechanism is also one of positive allosteric modulation. nih.govsemanticscholar.org Avermectin B1a can potentiate currents activated by the natural agonists GABA or glycine. nih.govuq.edu.au At sufficiently high concentrations, it can also act as a direct agonist, opening the channel in the absence of the primary neurotransmitter. nih.govnih.gov Studies on GABA-A Rs show that ivermectin binds to several different transmembrane subunit interfaces (α-β, α-γ, and γ-β), with binding at the γ-β interface being linked to irreversible channel activation. frontiersin.org This suggests a common binding location within the transmembrane domain across different Cys-loop receptors, but with variations that dictate affinity and effect. frontiersin.orgnih.gov

The pharmacological profile of this compound is defined by its remarkable selectivity for invertebrate GluClRs over vertebrate GABA-A and glycine receptors. This selectivity is the basis for its use as an anthelmintic and insecticide. wikipedia.org The difference in potency is substantial, often spanning several orders of magnitude.

| Receptor Type | Organism Class | Typical Effective Concentration | Primary Effect |

|---|---|---|---|

| Glutamate-Gated Chloride Channel (GluClR) | Invertebrates (e.g., Nematodes) | Nanomolar (nM) nih.govnih.gov | Potent, irreversible activation. nih.gov |

| GABA-A Receptor (GABA-A R) | Vertebrates | Micromolar (µM) nih.gov | Potentiation of GABA-induced currents; direct activation at higher concentrations. nih.govfrontiersin.org |

| Glycine Receptor (GlyR) | Vertebrates | Micromolar (µM) nih.gov | Potentiation of glycine-induced currents; direct activation at higher concentrations. nih.govuq.edu.au |

Activation of Glutamate-Gated Chloride Channels (GluClRs)

Cellular and Subcellular Effects of Aglycone Binding (non-clinical)

The molecular action of Avermectin B1a and its derivatives is primarily centered on the disruption of neurotransmission in invertebrate species. These compounds interact with specific ligand-gated ion channels in the nerve and muscle cells of these organisms. wikipedia.orgnih.gov The primary target is the glutamate-gated chloride channel (GluClR), which is unique to protostome invertebrates, explaining the compound's selective toxicity. wikipedia.orgnih.gov Binding to these channels initiates a cascade of cellular events that profoundly alter neuronal function.

Impact on Neuronal Excitability in Invertebrate Systems

The binding of avermectins to GluClRs enhances the effect of glutamate, leading to a prolonged opening of the channel. wikipedia.orgnih.gov This action is distinct from the rapid, transient channel opening induced by the endogenous neurotransmitter glutamate. nih.govresearchgate.net The avermectin-activated channels open slowly but essentially irreversibly, causing a sustained increase in the plasma membrane's permeability to chloride ions. nih.govresearchgate.netnih.gov

This massive influx of negatively charged chloride ions into the neuron results in hyperpolarization of the cell membrane, where the intracellular electrical potential becomes more negative. wikipedia.orgnih.gov This hyperpolarized state significantly raises the threshold required to generate an action potential, thereby suppressing the excitability of the neuron and inhibiting the transmission of nerve impulses. nih.gov Studies on the lobster neuromuscular junction have demonstrated that Avermectin B1a induces a 3-5 mV hyperpolarization and a significant increase in membrane conductance, reflecting this increase in chloride ion permeability. nih.gov

Disruption of Neurotransmission Pathways Leading to Paralytic Effects

The sustained hyperpolarization of nerve and muscle cells effectively blocks the transmission of electrical signals across neuromuscular junctions and other synapses. wikipedia.orgnih.gov In studies involving the nematode Ascaris, Avermectin B1a was shown to block signal transmission between interneurons and excitatory motorneurons. nih.govnih.gov It also inhibited transmission at the inhibitory motoneuron-muscle synapse. nih.gov This comprehensive disruption of neuronal communication prevents motor command signals from reaching the muscles.

The inability of the nervous system to control the musculature culminates in paralysis. wikipedia.orgnih.gov This is not a state of hypercontraction or flaccid paralysis but rather a direct consequence of the silenced electrical activity in the neuromuscular system. nih.govnih.gov Research on lobster muscle preparations showed that Avermectin B1a caused a rapid and irreversible loss of both inhibitory and excitatory postsynaptic potentials, demonstrating a definitive block of synaptic transmission that underlies the observed paralytic effects. nih.gov

Structure-Mechanism Relationships: Aglycone vs. Glycosylated Avermectins in Receptor Interactions

The structure of the avermectin molecule is critical to its mechanism of action, with the glycosylation at the C-13 position playing a pivotal role. Avermectin B1a possesses a disaccharide (a double sugar moiety) at this position, whereas the this compound lacks this feature entirely. nih.gov This single structural difference results in a profound disparity in their biological activity, particularly concerning paralytic effects.

Research indicates that while the this compound can inhibit the larval development of nematodes, it is devoid of the potent paralytic activity characteristic of its glycosylated parent compound. bioaustralis.com This strongly suggests that the disaccharide moiety is essential for the high-affinity interaction with the glutamate-gated chloride channel that leads to its irreversible opening and subsequent paralysis.

Structural and molecular studies propose that the sugar unit is directly involved in the binding process. The disaccharide moiety is predicted to interact with the loop connecting the M2 and M3 transmembrane domains of the GluClR α subunit. nih.gov This interaction is believed to be crucial for stabilizing the open conformation of the ion channel. The absence of this sugar unit in the aglycone form prevents this critical interaction, resulting in a significantly reduced ability to modulate the channel and cause paralysis. Therefore, the glycosylation is not merely an auxiliary feature but a key determinant of the potent neurotoxic mechanism of Avermectin B1a. researchgate.net

Table 1: Comparison of this compound and Glycosylated Avermectin B1a

| Feature | This compound | Glycosylated Avermectin B1a |

| Structure | Lacks the disaccharide at the C-13 position. nih.gov | Possesses a disaccharide (oleandrose) at the C-13 position. nih.gov |

| Primary Target | Glutamate-gated chloride channels (GluClRs). wikipedia.org | Glutamate-gated chloride channels (GluClRs). wikipedia.orgnih.gov |

| Paralytic Activity | Devoid of paralytic activity. bioaustralis.com | Potent paralytic activity in invertebrates. wikipedia.orgnih.gov |

| Mechanism of Action | Inhibits nematode larval development. bioaustralis.com | Binds to GluClRs, causing irreversible channel opening, chloride ion influx, hyperpolarization, and paralysis. wikipedia.orgnih.govresearchgate.net |

| Receptor Interaction | Lacks the key interaction with the M2-M3 loop of the receptor due to the absence of the sugar moiety. nih.gov | The disaccharide moiety interacts with the M2-M3 loop of the GluClR, stabilizing the open channel conformation. nih.gov |

Molecular Mechanisms of Resistance to Avermectins Relevant to Aglycone

Identification and Characterization of Resistance Phenotypes in Nematodes

The identification of avermectin (B7782182) resistance in nematode populations relies on various phenotypic assays that measure the response of parasites to the drug. These tests are essential for characterizing the extent and nature of resistance in a given population. scielo.brnih.gov

Commonly used methods for identifying resistance phenotypes include the Fecal Egg Count Reduction Test (FECRT), the Egg Hatch Assay (EHT), and the Larval Development Assay (LDT). scielo.br The FECRT assesses the reduction in nematode egg output in treated animals, with a reduction of less than 95% often indicating resistance. scielo.br The EHT and LDT are in vitro assays. The LDT, in particular, is considered a sensitive method for detecting avermectin resistance and measures the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of the drug. nih.gov The use of ivermectin aglycone in LDAs has been shown to provide clear discrimination between susceptible and resistant isolates of nematodes like Haemonchus contortus. nih.govuga.edu

Resistance phenotypes can vary significantly between different nematode strains, even within the same species. cabidigitallibrary.org For instance, studies on H. contortus have revealed different dose-response characteristics among resistant isolates, suggesting that the underlying resistance mechanisms may differ. cabidigitallibrary.org Some isolates may exhibit high-level resistance to ivermectin, while others show a more moderate phenotype. nih.gov A study using a DrenchRite® Larval Development Assay on an avermectin-resistant H. contortus isolate (UGA-2004) determined an EC50 (the concentration required to inhibit 50% of development) for ivermectin aglycone of 15.00 nM, yielding a resistance ratio of 16.48 compared to a susceptible isolate. nih.gov In contrast, assays based on the motility of L3 larvae have been found to be poor indicators of avermectin resistance, showing only small differences in EC50 values between susceptible and resistant isolates. nih.gov This discrepancy highlights that the expression of drug targets and detoxification mechanisms can differ between parasite life stages. scielo.br

Table 1: Phenotypic Assays for Avermectin Resistance in Nematodes

| Assay | Description | Primary Metric | Relevance to Aglycone | Reference |

|---|---|---|---|---|

| Fecal Egg Count Reduction Test (FECRT) | In vivo assay measuring the percentage reduction in fecal egg counts after treatment. | % Reduction in eggs per gram | General indicator of ML resistance in a host animal. | scielo.br |

| Larval Development Assay (LDT) | In vitro assay measuring the development of eggs to L3 larvae in the presence of an anthelmintic. | Effective Concentration 50 (EC50) | Considered a sensitive assay; Ivermectin aglycone is used to discriminate between susceptible and resistant isolates. | nih.govuga.edu |

| Egg Hatch Test (EHT) | In vitro assay measuring the ability of eggs to hatch in a drug solution. | % Hatching inhibition | Primarily used for benzimidazoles, but can be adapted. | scielo.br |

| L3 Motility Assay | In vitro assay measuring the inhibition of motility in third-stage larvae. | EC50 for motility inhibition | Found to be a poor phenotype for detecting avermectin resistance. | nih.gov |

Role of Efflux Transporters (e.g., P-glycoprotein) in Decreased Intracellular Aglycone Accumulation

A primary mechanism of resistance to xenobiotics in many organisms is the increased activity of efflux transporters, which actively pump drugs out of cells, thereby reducing their intracellular concentration at the target site. nih.govresearchgate.net In nematodes, P-glycoproteins (Pgp), members of the ATP-binding cassette (ABC) transporter superfamily, play a major role in resistance to avermectins. nih.govresearchgate.net

Overexpression of Pgp has been documented in avermectin-resistant nematode strains. researchgate.net These proteins function as efflux pumps that recognize avermectins as substrates, preventing them from reaching their glutamate-gated chloride channel targets. nih.govresearchgate.net Studies using the model nematode Caenorhabditis elegans have shown that the inactivation of specific Pgp genes, such as pgp-2, pgp-5, pgp-6, pgp-7, pgp-12, and pgp-13, leads to increased sensitivity to ivermectin. researchgate.net Furthermore, the use of Pgp inhibitors, such as verapamil, can restore sensitivity to ivermectin in resistant nematode isolates, providing strong evidence for the role of these transporters in the resistance phenotype. cambridge.org

Interestingly, the interaction of avermectins with nematode Pgps can differ from their interaction with mammalian counterparts. While many macrocyclic lactones inhibit mammalian Pgp, they have been shown to stimulate the transport activity of nematode Pgp. nih.gov Avermectin B1a aglycone has demonstrated a 5-fold higher potency against the nematode P-glycoprotein HcPgpA from H. contortus compared to mammalian Pgp, which may contribute to the selective toxicity of the parent compound. This functional difference suggests a specific adaptation in the nematode transporter. nih.gov The expression of Pgps is often highest in the nematode intestine and pharynx, anatomical locations that represent the first line of defense against orally ingested drugs. researchgate.net

Metabolic Detoxification Pathways in Resistant Organisms

In addition to reduced target-site sensitivity and increased efflux, metabolic detoxification is another key mechanism contributing to anthelmintic resistance. This process involves the enzymatic modification of the drug into a less toxic, more easily excretable form. The primary enzymes involved in this process are typically cytochrome P450 monooxygenases (CYPs) and UDP-glucuronosyl/glucosyl transferases (UGTs). core.ac.uk

The chemical structure of this compound, being more nonpolar than its glycosylated parent compound, makes it a substrate for oxidative metabolic pathways. The intestine is considered the main site of xenobiotic detoxification in nematodes. core.ac.uk Transcriptomic studies in C. elegans exposed to anthelmintics have shown significant upregulation of genes encoding detoxification enzymes, including CYPs and UGTs. core.ac.uk

Direct evidence for the role of CYPs in avermectin resistance comes from studies involving parasitic nematodes. The transgenic expression of a specific cytochrome P450 from a highly resistant isolate of Haemonchus contortus, named Hco-cyp-13A11, in the model organism C. elegans resulted in a decreased susceptibility to both ivermectin and ivermectin aglycone. mdpi.com This experiment demonstrates that this specific enzyme is capable of metabolizing the avermectin aglycone, thereby conferring a resistant phenotype. mdpi.com This finding supports the hypothesis that enhanced metabolic detoxification, mediated by specific CYPs, is a significant component of the multi-genic nature of avermectin resistance in parasitic nematodes. mdpi.com

Metabolism and Environmental Fate of Avermectin B1a Aglycone

Biotransformation Pathways in Non-Target Biological Systems

The biotransformation of Avermectin (B7782182) B1a aglycone in organisms not targeted by its biological activity involves several metabolic processes aimed at detoxification and elimination.

Due to its reduced polarity compared to the parent glycoside, the metabolism of Avermectin B1a aglycone is predominantly governed by oxidative pathways. While specific studies on the aglycone are limited, research on closely related avermectin compounds provides insight into the likely metabolic routes. The large, complex structure of the aglycone offers multiple sites for oxidative attack by cytochrome P450 monooxygenases and other metabolic enzymes.

Key oxidative reactions identified in the metabolism of avermectins, which are likely applicable to the aglycone, include:

Hydroxylation: This is a major metabolic route. For the parent compound, Avermectin B1a, oxidation of the methyl group at the C-24 position to form 24-hydroxymethyl avermectin B1a is a known pathway in goats. fao.org Subsequent hydrolysis of this metabolite would yield the 24-hydroxymethyl this compound. fao.org Microbial systems have also demonstrated the ability to hydroxylate avermectin aglycones. For instance, Streptomyces griseus can convert 13-deoxy-22,23-dihydro avermectin B1a/B1b aglycone into its 13-β-hydroxy counterpart through microbial oxidation. google.com

Oxidation of the Oxahydrindene (Tetrahydrofuran) Ring: The oxahydrindene portion of the molecule is susceptible to oxidation. Studies on 22,23-dihydroavermectin B1a have shown the formation of metabolites such as 8a-oxo and 5,8a-bisoxo derivatives, indicating that these positions on the aglycone core are targets for oxidative enzymes. researchgate.net

Demethylation: Although a lesser pathway compared to hydroxylation for the parent compound, demethylation at the 3"-position of the oleandrose (B1235672) sugar occurs. fao.org While this compound lacks the sugar moiety, other O-demethylation reactions on the macrocyclic ring itself could be possible, though not prominently documented.

| Metabolic Pathway | Example Product | Description | Relevant Organism/System |

| Hydroxylation | 24-hydroxymethyl this compound | Oxidation of the C-24 methyl group. | Inferred from goat metabolism of parent compound. fao.org |

| Hydroxylation | 13-β-hydroxy-22,23-dihydro this compound | Hydroxylation and epimerization at the C-13 position. | Streptomyces griseus. google.com |

| Oxidation | 8a-oxo-avermectin aglycone | Oxidation of the C-8a position on the tetrahydrofuran (B95107) ring. | Inferred from studies on related avermectins. researchgate.net |

Microorganisms play a significant role in the environmental transformation of xenobiotics. In the case of avermectins, some microbes can modify the sugar moieties. However, the potential for microbial conversion of the aglycone itself appears to be specific to the organism and the enzymatic machinery it possesses.

A key study involving Saccharopolyspora erythraea, an erythromycin-producing bacterium, investigated its ability to biotransform avermectins. This organism possesses a constitutive glycosyltransferase that uses UDP-glucose as a sugar donor. asm.org The enzyme was found to glycosylate Avermectin and Ivermectin mono- and disaccharides at the C-4' and C-4" positions of the existing sugars. asm.orgnih.gov However, the study explicitly demonstrated that This compound is not a substrate for this glycosylating enzyme . asm.orgnih.gov This indicates that the absence of the initial oleandrose sugar prevents this specific bacterium from carrying out glycosylation.

Conversely, other microbial systems can modify the aglycone core, as noted previously with the hydroxylation of a dihydro-avermectin aglycone by Streptomyces griseus. google.com This highlights that while re-glycosylation by certain organisms like S. erythraea is not a viable pathway, other microbial transformations such as oxidation of the macrocycle can and do occur. google.com

| Microorganism | Substrate | Transformation | Result |

| Saccharopolyspora erythraea | This compound | Glycosylation | Not a substrate for the glycosyltransferase enzyme. asm.orgnih.gov |

| Streptomyces griseus | 13-deoxy-22,23-dihydro avermectin B1a/B1b aglycone | Oxidation / Hydroxylation | Successful conversion to 13-β-hydroxy derivative. google.com |

Chemical Degradation Pathways in Environmental Matrices (e.g., Hydrolysis, Photodegradation)

Once in the environment, this compound is subject to abiotic degradation processes that determine its persistence and fate in soil and water.

Hydrolysis: this compound is itself a product of the acid-catalyzed hydrolysis of the glycosidic bond in the parent Avermectin B1a molecule. agscientific.comchemicalbook.comsrce.hr The remaining macrocyclic lactone structure is generally stable to further hydrolysis under neutral environmental conditions (pH 7). fao.org Studies on the parent compound show it is stable at pH 4 to 7, with only minimal hydrolysis observed at pH 9. fao.org However, under more strongly alkaline conditions, the aglycone can undergo base-catalyzed epimerization at the C-2 position, leading to the formation of 2-epi-Avermectin B1a aglycone. srce.hrtoku-e.comresearchgate.net This epimer is an intermediate that can ultimately rearrange to a more stable, but biologically less active, Δ2-isomer. toku-e.comresearchgate.net

Photodegradation: Avermectin compounds are known to be susceptible to rapid degradation in the presence of light. nih.gov The primary photodegradation pathway for Avermectin B1a involves the isomerization of the C8-C9 double bond to form the 8,9-Z isomer. fao.orgsrce.hr This isomer is a major transient product that can be further degraded, for example, to 8α-hydroxy-avermectin B1a and 8α-oxo-avermectin B1a. fao.org Since this compound shares the same photosensitive chromophore system as its parent glycoside, it is expected to follow a similar photodegradation pathway, with the formation of the 8,9-Z-Avermectin B1a aglycone isomer being a key initial step. The half-life of the parent compound in soil is significantly shorter in the presence of light, indicating that photodegradation is a major route of dissipation. fao.org

| Degradation Pathway | Conditions | Primary Degradation Product(s) | Notes |

| Hydrolysis | Acidic (formation) | This compound | Formed from Avermectin B1a by cleaving the disaccharide. agscientific.comsrce.hr |

| Hydrolysis | Alkaline | 2-epi-Avermectin B1a aglycone, Δ2-Avermectin B1a aglycone | Base-catalyzed epimerization and rearrangement. srce.hrtoku-e.com |

| Photodegradation | Light (UV) | 8,9-Z-Avermectin B1a aglycone | Isomerization of the C8-C9 double bond. fao.orgchemicalbook.com |

| Photodegradation | Light (UV) | 8α-oxo-avermectin B1a aglycone | Further oxidation product following isomerization. fao.org |

Structure Activity Relationships Sar of Avermectin B1a Aglycone and Analogs

Influence of Macrolactone Ring Substituents on Biological Activity

The intricate architecture of the avermectin (B7782182) macrolactone ring provides multiple sites where structural modifications can profoundly impact biological activity. Research has focused on several key positions to understand their contribution to the compound's anthelmintic, insecticidal, and acaricidal properties.

Effects of C-25 Substituent (Ethyl vs. Methyl)

The substituent at the C-25 position plays a significant role in the biological activity of avermectins. Avermectin B1a possesses a sec-butyl group, while the B1b component has an isopropyl group. wikipedia.org Studies involving engineered biosynthesis to create novel avermectin derivatives have provided direct comparisons between different alkyl groups at this position.

One such study created 25-methyl- and 25-ethyl-22,23-dihydroavermectins, which are analogous to ivermectin but with smaller C-25 substituents similar to those found in milbemycins. asm.org The results indicated that these novel compounds with methyl or ethyl groups at C-25 exhibited enhanced acaricidal and nematicidal activities compared to ivermectin. asm.org Specifically, against the carmine (B74029) spider mite (Tetranychus cinnabarinus) and the pinewood nematode (Bursaphelenchus xylophilus), the 25-methyl and 25-ethyl derivatives (collectively termed tenvermectin or TVM) showed higher potency than ivermectin (IVM). asm.org This suggests that for certain target pests, a smaller alkyl group at C-25 is more favorable for activity. asm.org

Table 1: Comparative Activity of C-25 Analogs

| Compound | C-25 Substituent | Target Organism | Relative Activity |

|---|---|---|---|

| Ivermectin (IVM) | sec-Butyl/Isopropyl | Tetranychus cinnabarinus | Baseline |

| Tenvermectin (TVM) | Methyl/Ethyl | Tetranychus cinnabarinus | Higher than IVM asm.org |

| Ivermectin (IVM) | sec-Butyl/Isopropyl | Bursaphelenchus xylophilus | Baseline |

Impact of Modifications at C-13 (e.g., Hydroxy vs. Deoxy)

The C-13 position is critical for the biological activity of avermectins. In the naturally occurring avermectins, this position is attached to a disaccharide moiety. The removal of this sugar chain to form the aglycone significantly alters activity. The aglycone itself, which typically possesses a hydroxyl group at C-13, is an inhibitor of nematode larval development but lacks the paralytic activity characteristic of the parent compound. agscientific.com

The complete removal of any substituent at C-13 (13-deoxy analogs) has been a key area of investigation, as this structure is characteristic of the related milbemycin family. mdpi.com Research has shown that while removing the bulky disaccharide to create the 13-α-hydroxy aglycone markedly reduces antiparasitic activity, the subsequent removal of this 13-hydroxy group can, in some cases, restore potent anthelmintic activity. asm.org

Further synthetic modifications at C-13 have been explored. The introduction of lipophilic substituents like halogens (chloro, iodo) or alkoxy groups generally retains high biological activity. nih.gov In contrast, polar substituents such as hydroxy and amino groups at this position lead to weaker activity. nih.gov The stereochemistry at C-13 is also crucial; for instance, a microbially produced epimer, 13-β-hydroxy-22,23-dihydro avermectin B1a/B1b aglycone, was found to have significant parasiticidal activity. google.com

Significance of C-5 Hydroxy/Methoxy (B1213986) Group

The substituent at the C-5 position is essential for the biological activity of avermectins. Naturally occurring avermectins of the "A" series have a methoxy group at C-5, while the "B" series, including Avermectin B1a, have a hydroxyl group. researchgate.net

Structure-activity relationship studies have consistently demonstrated that the presence of either a hydroxyl or a methoxy group at the C-5 position is crucial for antiparasitic activity. gpatindia.combiorxiv.org Modification or removal of this group, for instance through 5-O-substitution, leads to a loss of biological activity. gpatindia.com This highlights the importance of this specific functionality for the molecule's interaction with its target receptors. The enzyme AveF, a ketoreductase, is responsible for reducing the C-5 keto group to a hydroxyl group during biosynthesis, a critical step for producing active avermectins. nih.gov

Role of C-22, C-23 Bond Saturation

The saturation of the double bond between carbons 22 and 23 is a key structural feature distinguishing different avermectin compounds and influencing their properties. Avermectin B1 (abamectin) possesses a double bond at this position, whereas its hydrogenated derivative, ivermectin, has a single bond. asm.orgnih.gov

The reduction of the C22-C23 double bond to a single bond, as in ivermectin, generally results in a better safety profile compared to abamectin. asm.orggpatindia.com While this modification can alter the conformation of the spiroketal moiety, it does not appear to dramatically reduce the compound's intrinsic potency against many parasites. acs.orgnih.gov For example, against certain fleas, both saturated and unsaturated analogs showed significant activity, suggesting that the bond disposition at C-22 and C-23 was not a primary determinant of efficacy for that specific target. oup.com However, in some contexts, the presence of the double bond is associated with higher activity. biorxiv.org

Comparison of Aglycone vs. Glycosylated Forms on Receptor Binding Affinity and Efficacy

The glycosylation at the C-13 position, specifically the presence of an oleandrosyl-oleandrose disaccharide, is a major determinant of the biological efficacy and receptor binding affinity of avermectins.

The removal of this disaccharide to yield the aglycone form results in a dramatic decrease in potency. acs.org Studies have shown that aglycones are more than thirtyfold less active than their parent glycosylated compounds. acs.org While the aglycone can inhibit nematode larval development, it is devoid of the potent paralytic activity seen with the glycosylated forms. agscientific.com This loss of activity is directly linked to a reduced binding affinity for the target glutamate-gated chloride channels (GluCls) in invertebrates.

The sugar moieties are crucial for proper interaction with the receptor site. Even the removal of a single sugar unit to form a monosaccharide derivative leads to a two- to four-fold reduction in activity. acs.org Research on P-glycoproteins (Pgps), which are involved in drug efflux and resistance, also indicates that ivermectin analogs with the disaccharide moiety are better substrates than the aglycone forms. researchgate.net

In a receptor binding study using membranes from the nematode Caenorhabditis elegans, high-affinity binding sites for ³H-ivermectin (a glycosylated form) were readily detected. nih.gov In contrast, the aglycone form shows significantly diminished affinity for these receptors. This underscores the critical role of the C-13 disaccharide in anchoring the molecule to its target, which is essential for its high efficacy.

Table 2: Relative Activity of Glycosylated vs. Aglycone Forms

| Compound Form | C-13 Substituent | Relative Activity (General) | Key Finding |

|---|---|---|---|

| Disaccharide (e.g., Avermectin B1a) | Oleandrosyl-oleandrose | High | The disaccharide is critical for high potency. acs.org |

| Monosaccharide | Oleandrose (B1235672) | Moderately Reduced | 2- to 4-fold less active than disaccharide form. acs.org |

Comparative SAR Studies with Related Macrocyclic Lactones (e.g., Milbemycins)

Avermectins and milbemycins are closely related families of macrocyclic lactones, both produced by Streptomyces species and sharing a similar mode of action. nih.govcapes.gov.br Their structures are superimposable, but key differences lead to variations in their biological activity profiles. nih.gov

The most significant structural difference is at the C-13 position. Avermectins are glycosylated at C-13, whereas milbemycins are not; they typically have a hydrogen or a simple hydroxyl or methoxy group at this position. asm.orgmdpi.com Another key distinction is at C-25, where milbemycins possess smaller methyl or ethyl groups, in contrast to the larger sec-butyl or isopropyl groups of avermectins. asm.org

These structural variations influence their biological spectrum and potency. For instance, milbemycins can be more potent against certain parasites and may exhibit a better safety profile than some avermectins. asm.org The absence of the C-13 disaccharide in milbemycins is a defining feature. As discussed, removing the sugar moiety from avermectins to create an aglycone significantly reduces activity, but further removing the C-13 hydroxyl to create a 13-deoxy aglycone (a structure more akin to a milbemycin) can restore high potency. asm.org

Table 3: Key Structural Differences and SAR Implications: Avermectins vs. Milbemycins

| Feature | Avermectins (e.g., Avermectin B1a) | Milbemycins (e.g., Milbemycin D) | SAR Implication |

|---|---|---|---|

| C-13 Substituent | Disaccharide (Oleandrosyl-oleandrose) | H, OH, or OCH₃ | The disaccharide is crucial for the high potency of avermectins against many targets. asm.orgasm.org |

| C-25 Substituent | sec-Butyl or Isopropyl | Methyl or Ethyl | Smaller C-25 substituents (as in milbemycins) can enhance activity against certain pests. asm.orgasm.org |

| C-22, C-23 Bond | Unsaturated (Avermectin B1) or Saturated (Ivermectin) | Typically Saturated | Saturation at C22-C23 generally improves the safety profile. asm.org |

| Mode of Action | Glutamate-gated chloride channel agonist | Glutamate-gated chloride channel agonist | Both classes share the same primary molecular target. nih.govcapes.gov.br |

Advanced Analytical Methodologies for Avermectin B1a Aglycone Characterization and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are fundamental in isolating Avermectin (B7782182) B1a aglycone from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two primary techniques utilized for these applications.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis and purification of Avermectin B1a aglycone. lancetechltd.comlancetechltd.com Its high resolution and sensitivity make it ideal for separating the aglycone from its parent compound, Avermectin B1a, and other related substances. The absence of the disaccharide moiety in the aglycone results in a significant difference in polarity and, consequently, a shorter retention time on reverse-phase HPLC columns compared to the glycosylated forms.

For quantitative purposes, a robust HPLC method coupled with a UV detector is often employed. scispace.com The method's validity is established through several key parameters, including linearity, accuracy, precision, and sensitivity (limit of detection and quantification). nih.gov For instance, a validated HPLC method for Avermectin B1a demonstrated excellent linearity with a correlation coefficient (R²) of 0.9999 over a concentration range of 5.08 to 13.58 mg/ml. nih.gov The accuracy of such methods is confirmed by high recovery rates, often around 98.86%, with a low relative standard deviation (RSD) of approximately 0.34%. nih.gov

Preparative HPLC is also instrumental in isolating pure this compound from reaction mixtures or fermentation broths. tandfonline.comresearchgate.net By scaling up the analytical separation, significant quantities of the compound with high purity (often >95%) can be obtained for further structural elucidation and biological studies. lancetechltd.comlancetechltd.comtoku-e.com

Table 1: HPLC Method Parameters for Avermectin Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | C18 reverse-phase | brieflands.com |

| Mobile Phase | Methanol (B129727):Acetonitrile (e.g., 98:2 v/v) | brieflands.com |

| Flow Rate | 0.5 - 1.5 mL/min | researchgate.netbrieflands.com |

| Detection | UV at ~245 nm | cipac.org |

| Purity Achieved | >95% | lancetechltd.comlancetechltd.comtoku-e.com |

| Linearity (R²) | >0.99 | nih.govresearchgate.net |

| Recovery | ~99% | nih.gov |

Thin-Layer Chromatography (TLC) for Rapid Purity Assessment

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for the preliminary assessment of this compound's purity. This technique is particularly useful for monitoring the progress of chemical reactions, such as the hydrolysis of Avermectin B1a to its aglycone. softbeam.net By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the less polar aglycone from the more polar glycosylated starting material can be visualized. Although not as quantitative as HPLC, TLC provides a quick qualitative snapshot of the reaction's completeness and the presence of any major impurities. researchgate.net

Spectroscopic and Spectrometric Characterization Techniques

Once purified, this compound undergoes rigorous structural characterization using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. These techniques provide definitive information about the compound's molecular weight and three-dimensional structure.

Mass Spectrometry (e.g., LC-MS/MS) for Molecular Weight and Structural Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for confirming the molecular weight and structural integrity of this compound. researchgate.net The molecular weight of this compound is approximately 584.7 g/mol . toku-e.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. tandfonline.comresearchgate.net

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of this compound is well-characterized and can be compared to reference spectra to confirm its identity. tandfonline.comresearchgate.net Common fragmentation pathways include the neutral losses of water (H₂O) and carbon dioxide (CO₂). researchgate.net This technique is highly sensitive and can eliminate matrix interferences, making it suitable for analyzing complex samples. researchgate.netepa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of this compound. tandfonline.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals in the molecule. researchgate.netresearchgate.net

1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the different atoms in the molecule. nih.govtandfonline.com For instance, the ¹H NMR spectrum can be used for quantitative purposes (qNMR) by integrating specific signals against an internal standard. nih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. tandfonline.comdb-thueringen.de These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the complete assembly of the molecular structure. tandfonline.com Detailed analysis of NMR data confirms the core macrocyclic lactone structure and the absence of the disaccharide unit at the C-13 position. nih.gov

Bioanalytical Assays for In Vitro Receptor Binding and Functional Activity Studies (non-clinical)

To understand the biological activity of this compound, in vitro bioanalytical assays are conducted. These non-clinical studies primarily focus on its interaction with specific receptors and its functional effects.

Avermectin B1a and its derivatives are known to interact with glutamate-gated chloride channels and GABA (gamma-aminobutyric acid) receptors in invertebrates. medchemexpress.comchemicalbook.com Receptor binding assays are performed to determine the affinity of this compound for these target sites. These assays often involve the use of radiolabeled ligands and membrane preparations from target organisms. nih.govnih.gov

Functional activity studies assess the physiological consequences of this receptor binding. For example, this compound has been shown to hyperpolarize muscle fibers in Pachygrapsus crassipes at a minimum effective concentration of 0.1 μM. medchemexpress.com While it can inhibit nematode larval development, it is noted to be devoid of the paralytic activity seen with its parent compound, Avermectin B1a. toku-e.com Studies have also investigated its binding to mammalian receptors, such as the GABAA receptor, to understand potential selectivity. biomol.com

Future Research Directions for Avermectin B1a Aglycone Studies

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Pathways

The biosynthesis of the avermectin (B7782182) aglycone is a complex process orchestrated by a suite of enzymes encoded within a large gene cluster in Streptomyces avermitilis. nih.gov While the core polyketide synthase (PKS) machinery is well-understood, the functions of several post-PKS tailoring enzymes and the intricate regulatory networks that govern the entire pathway remain to be fully elucidated.

Uncharacterized Biosynthetic Enzymes:

The avermectin biosynthetic gene cluster contains several open reading frames (ORFs) whose specific roles in the formation of the aglycone are yet to be definitively characterized. pnas.org These may include enzymes responsible for specific cyclizations, dehydrations, or other modifications that are critical for the final structure and activity of the molecule. Identifying and characterizing these enzymes could provide new tools for the chemoenzymatic synthesis of novel avermectin analogs.

Regulatory Pathways:

The regulation of avermectin biosynthesis is known to be complex, involving multiple regulatory proteins. researchgate.net The pathway-specific positive regulator, AveR, is crucial for the expression of the biosynthetic genes. nih.gov However, its activity is modulated by a cascade of other regulatory elements, including γ-butyrolactone (GBL) receptors like AvaR1, AvaR2, and AvaR3. researchgate.net AvaR1 and AvaR2 act as repressors, while AvaR3 appears to be a positive regulator, though its exact mechanism is unknown. researchgate.net Furthermore, other transcriptional regulators, such as SAV576 and SAV577, indirectly repress avermectin biosynthesis by controlling the expression of genes that may provide precursors for the pathway. figshare.com A deeper understanding of this hierarchical regulatory network is essential for rationally engineering S. avermitilis for enhanced production of Avermectin B1a aglycone.

| Regulatory Protein | Function | Mechanism of Action |

| AveR | Positive Regulator | Activates transcription of avermectin biosynthetic genes. nih.gov |

| AvaR1 | Repressor | Directly represses the transcription of aco, aveR, avaR1, avaR2, and avaR3. researchgate.net |

| AvaR2 | Repressor | Binds to the same targets as AvaR1 to repress biosynthesis. researchgate.net |

| AvaR3 | Promoter | Promotes avermectin production through an unknown mechanism. researchgate.net |

| SAV576 / SAV577 | Repressors | Indirectly repress biosynthesis by controlling precursor-related genes and potentially aveR. figshare.com |

Rational Design and Synthesis of Novel Aglycone Scaffolds with Enhanced or Tuned Biological Properties

The this compound serves as a versatile scaffold for the development of new antiparasitic agents. Rational design and synthetic modifications of this core structure offer the potential to create novel compounds with improved efficacy, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

Key Strategies for Rational Design:

Structure-Activity Relationship (SAR) Studies: A thorough understanding of how different functional groups on the aglycone influence its biological activity is fundamental. By systematically modifying various positions on the aglycone and assessing the impact on potency and spectrum, researchers can develop predictive models for designing more effective derivatives.

Combinatorial Biosynthesis: Leveraging the modular nature of the avermectin PKS and the promiscuity of some tailoring enzymes allows for the creation of novel aglycone structures. nih.gov This can involve swapping PKS modules or introducing genes from other polyketide biosynthetic pathways to generate "unnatural" natural products.

Semi-synthesis: Chemical modifications of the naturally produced aglycone provide a direct route to novel derivatives. For instance, the synthesis of 4"-alkylidene avermectin derivatives has been shown to yield compounds with potent inhibitory activity against Artemia salina and Caenorhabditis elegans. nih.gov

The development of new synthetic methodologies, such as those for the stereoselective construction of the complex macrocyclic ring system, will be crucial for accessing a wider range of novel aglycone scaffolds. acs.org

Advanced Structural Biology Studies of Aglycone-Receptor Complexes

A detailed understanding of how the this compound interacts with its molecular targets at an atomic level is critical for rational drug design. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are powerful tools for visualizing these interactions. uu.nlcam.ac.uknih.gov

Key Research Goals:

High-Resolution Structures: Obtaining high-resolution crystal or cryo-EM structures of the this compound bound to its primary targets, such as glutamate-gated chloride channels (GluCls) and other ligand-gated ion channels, will reveal the precise binding pocket and the key amino acid residues involved in the interaction.